molecular formula C20H26N4O2S2 B3529172 1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE

1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3529172
M. Wt: 418.6 g/mol
InChI Key: ZVCWSVGBOGFIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperidine ring through a thioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Thioacetylation: The benzo[d]thiazole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetyl group.

    Piperidine Derivatization: The thioacetylated benzo[d]thiazole is then coupled with a piperidine derivative, often through a nucleophilic substitution reaction.

    Final Coupling: The piperidine derivative is further reacted with a carboxamide group to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole moiety could play a crucial role in these interactions due to its aromatic and heterocyclic nature.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(MORPHOLIN-1-YL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a morpholine ring instead of a piperidine ring.

    1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PYRROLIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a pyrrolidine ring.

Uniqueness

1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of the benzo[d]thiazole moiety with the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c21-18(26)20(24-10-4-1-5-11-24)8-12-23(13-9-20)17(25)14-27-19-22-15-6-2-3-7-16(15)28-19/h2-3,6-7H,1,4-5,8-14H2,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCWSVGBOGFIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE
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1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE
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1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
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1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
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1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-(2-(BENZO[D]THIAZOL-2-YLTHIO)ACETYL)-4-(PIPERIDIN-1-YL)PIPERIDINE-4-CARBOXAMIDE

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